molecular formula C10H10N6O4 B11846964 7-(3,5-Dioxopyrazolidin-4-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 41838-33-9

7-(3,5-Dioxopyrazolidin-4-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11846964
CAS No.: 41838-33-9
M. Wt: 278.22 g/mol
InChI Key: KMCLMKCBCBBADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,5-Dioxopyrazolidin-4-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine-based heterocyclic compound characterized by a 1,3-dimethylxanthine core (common to theophylline derivatives) modified at the 7-position with a 3,5-dioxopyrazolidin-4-yl substituent. This substituent introduces a cyclic diketone moiety, which may enhance hydrogen-bonding interactions and influence solubility, metabolic stability, and receptor-binding affinity compared to simpler alkyl or aryl substituents.

Properties

CAS No.

41838-33-9

Molecular Formula

C10H10N6O4

Molecular Weight

278.22 g/mol

IUPAC Name

7-(3,5-dioxopyrazolidin-4-yl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C10H10N6O4/c1-14-6-4(9(19)15(2)10(14)20)16(3-11-6)5-7(17)12-13-8(5)18/h3,5H,1-2H3,(H,12,17)(H,13,18)

InChI Key

KMCLMKCBCBBADH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3C(=O)NNC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dioxopyrazolidin-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach might include:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 1,3-dimethylxanthine, the core structure is established.

    Introduction of the Dioxopyrazolidinyl Group: This step involves the reaction of the purine core with a pyrazolidine derivative under specific conditions, such as the presence of a strong base or acid catalyst, to introduce the dioxopyrazolidinyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Batch or Continuous Flow Processes: Depending on the scale, the synthesis might be carried out in batch reactors or continuous flow systems.

    Purification Techniques: Methods such as crystallization, chromatography, or recrystallization would be employed to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazolidinone Ring

The dioxopyrazolidin-4-yl group exhibits reactivity toward nucleophiles due to electron-withdrawing carbonyl groups. For example:

  • Hydrazine attack : In studies of pyrazolidinone derivatives, hydrazines react with carbonyl groups to form hydrazones or open the ring system .

  • Imidazole-mediated substitutions : Imidazole acts as a base to deprotonate reactive intermediates, enabling nucleophilic attack on electrophilic carbons adjacent to carbonyl groups .

Example Reaction Pathway

  • Protonation of tetracyanoethylene (TCE) generates a reactive electrophilic intermediate.

  • Deprotonation of the pyrazolidinone moiety by imidazole forms a carbanion.

  • Nucleophilic attack on TCE produces dicyanomethylene derivatives .

Oxidation of the Purine Core

The purine ring undergoes oxidation under strong oxidizing conditions (e.g., KMnO₄ or H₂O₂):

  • C-8 oxidation : Similar to theophylline derivatives, oxidation at the C-8 position can yield uric acid analogs .

Reduction of the Pyrazolidinone Group

Reducing agents (e.g., NaBH₄) target the carbonyl groups:

  • Conversion to pyrazolidine : The dioxopyrazolidinone moiety may be reduced to a saturated pyrazolidine structure, altering its hydrogen-bonding capacity .

Cyclocondensation and Multicomponent Reactions

The compound participates in cyclocondensation reactions with active methylene compounds:

ReagentProduct TypeConditions
Ethyl acetoacetatePyrazole-4-carboxylic acidImidazole, 80°C
PhenylhydrazinePyrazolo[1,5-a]pyrimidinesAcidic catalysis

Key Observation : Active methylenes with pKa < 10 favor dicyanomethylene adducts, while those with pKa ≥ 10 form tetracyano derivatives .

Imidazole-Catalyzed Reactions

Imidazole facilitates:

  • Proton transfer : Stabilizes intermediates during nucleophilic substitutions.

  • Ring transformations : Converts pyrazolidinone derivatives into pyrazole-carboxylic acids via non-isolated intermediates .

Mechanistic Steps :

  • Imidazole deprotonates the active methylene group.

  • Electrophilic attack by TCE forms a cyanomethylene intermediate.

  • Hydrolysis and oxidation yield the final product .

Comparative Reactivity with Structural Analogs

CompoundReactivity ProfileKey Difference
Theophylline Methylation at N-7; xanthine oxidase substratesLacks pyrazolidinone functionalization
Pyrazolidinone derivatives Prone to ring-opening and cyclocondensationAbsence of purine core

Study on Antimicrobial Derivatives

  • Reaction : Substitution at the pyrazolidinone C-4 position with nitrile groups.

  • Outcome : Enhanced antibacterial activity against Gram-positive strains (MIC: 4–8 µg/mL) .

Phosphodiesterase Inhibition via Structural Modification

  • Approach : Introduction of electron-withdrawing groups to the purine ring.

  • Result : Moderate inhibition of cAMP-specific phosphodiesterases (IC₅₀: 12–18 µM) .

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 7-(3,5-Dioxopyrazolidin-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione might be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, antiviral, and anticancer activities.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 7-(3,5-Dioxopyrazolidin-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s closest structural analogs are methylxanthines and their derivatives. Below is a detailed comparison:

Compound Substituents Key Properties/Applications Notable Differences
Target Compound 7-(3,5-Dioxopyrazolidin-4-yl), 1,3-dimethyl Hypothesized bronchodilatory/neuromodulatory effects (inferred from structural analogs) Bulky, electron-deficient dioxopyrazolidinyl group may reduce solubility but enhance receptor binding via H-bonding .
Theophylline (1,3-dimethylxanthine) 7-H (unsubstituted), 1,3-dimethyl Bronchodilator for asthma/COPD; inhibits phosphodiesterase, blocks adenosine receptors Lack of 7-substituent reduces steric hindrance, potentially increasing metabolic clearance .
Aminophylline Theophylline + ethylenediamine (2:1 complex) Enhanced solubility vs. theophylline; treats acute asthma and anaphylaxis Ethylenediamine improves aqueous solubility but introduces pH-dependent dissociation .
Doxophylline (2-(7'-theophyllinemethyl)-1,3-dioxolane) 7-(1,3-dioxolane-methyl) substituent Bronchodilator with fewer side effects (e.g., reduced arrhythmia risk); therapeutic range ~12–13 µg/mL . Dioxolane ring may improve metabolic stability compared to the target compound’s dioxopyrazolidinyl group.
7-Benzyl-8-bromo-1,3-dimethylpurine-2,6-dione () 7-benzyl, 8-bromo, 1,3-dimethyl Synthetic intermediate (96% yield, m.p. 164°C); halogenation may enhance electrophilic reactivity Bromine at 8-position introduces steric/electronic effects absent in the target compound .

Key Insights:

This contrasts with the dioxolane in doxophylline, which is less polar but more metabolically stable . Compared to 7-benzyl or 8-halogenated analogs (), the target compound lacks aromatic or halogen substituents, reducing lipophilicity and possibly improving solubility in polar solvents .

Pharmacological Implications: Theophylline and doxophylline exhibit bronchodilatory effects via phosphodiesterase inhibition and adenosine receptor antagonism. The target compound’s 7-substituent may modulate these mechanisms, though its efficacy and toxicity profile remain uncharacterized . Aminophylline’s ethylenediamine complex highlights how auxiliary groups can enhance solubility—a feature the target compound may lack due to its non-ionic substituent .

Synthetic Accessibility :

  • Compounds like 7-benzyl-8-bromo-1,3-dimethylpurine-2,6-dione () are synthesized in high yields (>95%) via nucleophilic substitution, suggesting that the target compound’s dioxopyrazolidinyl group could be introduced using similar strategies with appropriate precursors .

Biological Activity

The compound 7-(3,5-Dioxopyrazolidin-4-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione , often referred to in the literature as a derivative of purine, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

The molecular formula for 7-(3,5-Dioxopyrazolidin-4-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is C10H12N4O3C_{10}H_{12}N_4O_3. The structural representation highlights the presence of a purine base modified by a dioxopyrazolidin moiety.

PropertyValue
Molecular Weight224.23 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Pharmacological Profile

Research indicates that this compound possesses significant biological activity that may be attributed to its interaction with various biological targets.

1. Antimicrobial Activity

In vitro studies have demonstrated that derivatives of purine compounds exhibit antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : By potentially acting as an inhibitor of phosphodiesterases, the compound may modulate intracellular signaling pathways.
  • Disruption of Bacterial Cell Function : The antimicrobial properties may stem from the ability to interfere with bacterial cell wall synthesis or function.

Study 1: Antimicrobial Efficacy

A study conducted on a series of purine derivatives, including the compound in focus, revealed promising results against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, showing that the compound exhibited significant antibacterial activity comparable to standard antibiotics .

Study 2: Phosphodiesterase Inhibition

In a comparative analysis with known phosphodiesterase inhibitors, the compound demonstrated a degree of inhibition that suggests it could be developed further for therapeutic applications targeting conditions like asthma and cardiovascular diseases .

Q & A

Basic: What are the established synthetic routes for 7-(3,5-Dioxopyrazolidin-4-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione?

Methodological Answer :
A common approach involves refluxing intermediates in ethanol or DMF–EtOH (1:1) mixtures. For example, derivatives of purine-diones are synthesized by reacting 3,5-diaryl-4,5-dihydro-1H-pyrazole with a purine precursor under reflux for 2 hours. The product is filtered, washed with ethanol, and recrystallized to improve purity . Modifications to the pyrazolidinone moiety can be achieved by varying substituents in the pyrazole precursor.

Basic: How is this compound characterized analytically, and what impurities are commonly observed?

Methodological Answer :
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Impurities often include positional isomers (e.g., 1,7-dimethyl derivatives) or hydrolyzed byproducts. For instance, caffeine-related impurities like 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Theophylline) are structurally analogous and require separation using C18 columns with gradient elution (e.g., 0.1% phosphoric acid and acetonitrile) . Mass spectrometry and nuclear magnetic resonance (NMR) confirm structural integrity.

Basic: What biological activities are associated with this compound?

Methodological Answer :
Purine-dione derivatives are studied for their role in modulating cellular pathways. For example, CB002 (a structural analog) restores p53 signaling in colorectal cancer cells via luciferase reporter assays, suggesting potential anticancer applications . Theophylline derivatives, such as diprophylline, exhibit bronchodilatory effects, implying shared mechanisms in respiratory therapeutics .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer :
Stability studies recommend storage under inert atmospheres at room temperature to prevent hydrolysis or oxidation. Degradation pathways can be monitored via accelerated stability testing (40°C/75% RH for 6 months). For example, proxyphylline (a related compound) shows stability in sealed, light-resistant containers, with degradation products identified using HPLC-UV .

Advanced: What strategies are employed for impurity profiling and quantification?

Methodological Answer :
Impurity profiling involves spiking studies with reference standards (e.g., European Pharmacopoeia impurities A, C, D, F) . For theophylline-related compounds, forced degradation (acid/base hydrolysis, thermal stress) reveals degradation pathways. Quantification uses peak area normalization in HPLC, with validation per ICH Q2(R1) guidelines .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer :
SAR studies focus on substituents at the pyrazolidinone and purine moieties. For example:

  • Pyrazolidinone substitution : Electron-withdrawing groups (e.g., dioxo) enhance metabolic stability.
  • Purine methylation : 1,3-dimethyl groups improve solubility and bioavailability, as seen in theophylline derivatives .
    Computational docking (e.g., with p53 or phosphodiesterase enzymes) can predict binding affinities .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer :
Discrepancies may arise from impurity interference or assay variability. For example, theophylline impurities (e.g., 1,7-dimethyl isomers) can exhibit antagonistic effects in cellular assays . To address this:

  • Validate compound purity via LC-MS before biological testing.
  • Use orthogonal assays (e.g., Western blot for p53 activation alongside luciferase reporter assays) .

Advanced: What advanced spectrophotometric methods enable simultaneous quantification with co-formulated drugs?

Methodological Answer :
Chemometrics-assisted UV-spectrophotometry, such as principal component analysis (PCA) or partial least squares (PLS), resolves overlapping spectra in multi-component mixtures. For example, PLS models can quantify caffeine, theophylline, and impurities in pharmaceutical formulations with <2% error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.